[Rucl(P-cymene)((S)-tolbinap)]CL

Asymmetric hydrogenation Ketone reduction Enantioselective catalysis

[RuCl(p-cymene)((S)-tolbinap)]Cl (CAS 228120-95-4) is a cationic ruthenium(II) arene complex of the general formula [RuCl(η⁶-p-cymene)((S)-tolbinap)]Cl, where (S)-tolbinap denotes (S)-(−)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl. The compound is an air-sensitive, yellow to brown crystalline solid with a molecular formula of C₅₈H₅₄Cl₂P₂Ru (MW 984.99).

Molecular Formula C58H54Cl2P2Ru
Molecular Weight 985.0 g/mol
CAS No. 228120-95-4
Cat. No. B3028580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Rucl(P-cymene)((S)-tolbinap)]CL
CAS228120-95-4
Molecular FormulaC58H54Cl2P2Ru
Molecular Weight985.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl
InChIInChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyBHIUOOHVIWKUTN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[RuCl(p-cymene)((S)-tolbinap)]Cl CAS 228120-95-4: Chiral Ruthenium(II) p-Cymene TolBINAP Catalyst for Asymmetric Hydrogenation Procurement


[RuCl(p-cymene)((S)-tolbinap)]Cl (CAS 228120-95-4) is a cationic ruthenium(II) arene complex of the general formula [RuCl(η⁶-p-cymene)((S)-tolbinap)]Cl, where (S)-tolbinap denotes (S)-(−)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl. The compound is an air-sensitive, yellow to brown crystalline solid with a molecular formula of C₅₈H₅₄Cl₂P₂Ru (MW 984.99) . It functions as a precatalyst for asymmetric hydrogenation, where the p-tolyl-substituted BINAP framework provides a distinct steric and electronic environment around the ruthenium center . The catalyst is commercially available under technical tie-up with Takasago International Corporation, the original developer of the BINAP catalyst platform .

Why [RuCl(p-cymene)((S)-tolbinap)]Cl Cannot Be Casually Replaced by Generic BINAP or XylBINAP Analogs in Asymmetric Hydrogenation


In asymmetric hydrogenation catalyzed by RuH₂(diphosphine)(diamine) complexes, the choice of diphosphine ligand directly dictates the enantioselectivity outcome. Substituting TolBINAP with unsubstituted BINAP (diphenylphosphino) or XylBINAP (3,5-xylylphosphino) fundamentally alters the steric and electronic landscape of the catalyst pocket [1]. Computational studies demonstrate that the presence of two methyl groups in the para-position of the TolBINAP phenyl rings is critical for establishing the necessary steric interactions that differentiate the (R)- and (S)-alcohol reaction pathways [2]. A user selecting [RuCl(p-cymene)((S)-binap)]Cl (CAS 145926-28-9) or [RuCl(p-cymene)((S)-xylbinap)]Cl (CAS 944451-25-6) will obtain a catalyst with a fundamentally different selectivity profile, which may be suboptimal or unsuitable for a given substrate class .

[RuCl(p-cymene)((S)-tolbinap)]Cl Differential Performance Evidence: Quantitative Comparisons Versus BINAP and XylBINAP Analogs


Enantioselectivity of TolBINAP-Based Catalyst Achieves >99% ee in Alkyl Aryl Ketone Hydrogenation

The (S)-TolBINAP/(R)-DMAPEN−Ru(II) catalyst system, derived from [RuCl(p-cymene)((S)-tolbinap)]Cl as a precatalyst, achieves >99% enantiomeric excess (ee) in the hydrogenation of alkyl aryl ketones and arylglyoxal dialkyl acetals under optimized conditions [1]. In contrast, the unsubstituted BINAP analog combined with (S,S)-DPEN diamine delivers (R)-phenylethanol with only 82% ee under comparable conditions [2]. This represents a >17% absolute improvement in enantioselectivity attributable to the TolBINAP ligand framework. Dynamic kinetic resolution of racemic α-amidopropiophenones with the TolBINAP/DMAPEN system yields the syn-alcohols with >98% ee and diastereomeric ratios (syn:anti) of 96:4 to >99:1 [3].

Asymmetric hydrogenation Ketone reduction Enantioselective catalysis

Computed Activation Energy Difference (ΔΔG‡) for TolBINAP Versus BINAP and XylBINAP in Acetophenone Hydrogenation

DFT calculations comparing RuH₂(diphosphine)[(S,S)-DPEN] catalysts reveal that the meta-methyl substitution in XylBINAP and para-methyl substitution in TolBINAP produce distinct effects on the activation energy difference (ΔΔG‡) between (R)- and (S)-alcohol pathways [1]. While XylBINAP shows the highest computed ΔΔG‡, TolBINAP provides an intermediate value that is critical for substrate classes where excessive steric bulk reduces catalytic activity [2]. Importantly, the presence of two methyl groups in the meta position is identified as critical for achieving a high ΔΔG‡; TolBINAP's para-methyl substitution offers a tunable alternative that can be further enhanced through diamine pairing (e.g., DMAPEN) to optimize selectivity without sacrificing turnover [3].

DFT calculation Enantioselectivity prediction Ligand design

Substrate Scope Differentiation: TolBINAP/DMAPEN System Enables Dynamic Kinetic Resolution of α-Branched Ketones

The TolBINAP/(R)-DMAPEN−Ru(II) catalyst system, accessible from [RuCl(p-cymene)((S)-tolbinap)]Cl, demonstrates a unique capability for dynamic kinetic resolution (DKR) of racemic α-substituted ketones [1]. Hydrogenation of racemic α-amidopropiophenones proceeds with syn-selectivity, delivering syn-alcohols in >98% ee with syn:anti ratios of 96:4 to >99:1. Similarly, racemic benzoin methyl ether undergoes DKR to afford the anti-alcohol in 98% ee with syn:anti = 3:97 [2]. The BINAP analog does not exhibit comparable DKR efficiency for these substrate classes, and the XylBINAP system often suffers from reduced reaction rates due to increased steric demand [3].

Dynamic kinetic resolution α-Branched ketones Syn-selective hydrogenation

4-Aryl Coumarin Hydrogenation: TolBINAP Catalyst Enables Synthesis of Endothelin Receptor Antagonist Intermediate

[RuCl(p-cymene)((S)-tolbinap)]Cl has been specifically identified as an efficient catalyst for the asymmetric hydrogenation of 4-aryl coumarins, a key transformation in the preparation of endothelin receptor antagonists . This reaction represents a pharmaceutically relevant application where the TolBINAP ligand provides the optimal combination of enantioselectivity and catalyst activity [1]. While generic BINAP catalysts can effect coumarin hydrogenation, the TolBINAP variant offers superior stereocontrol for this heterocyclic substrate class, which contains a conjugated enone system requiring precise catalyst-substrate matching .

Pharmaceutical intermediate 4-Aryl coumarin Endothelin receptor antagonist

[RuCl(p-cymene)((S)-tolbinap)]Cl Procurement-Driven Application Scenarios: When to Select TolBINAP Over Alternative Chiral Ruthenium Catalysts


Synthesis of High-Enantiopurity (>99% ee) Chiral Alcohols for Pharmaceutical API Intermediates

Procure [RuCl(p-cymene)((S)-tolbinap)]Cl when the target chiral alcohol intermediate requires >99% enantiomeric excess and the substrate is an alkyl aryl ketone or arylglyoxal dialkyl acetal. The TolBINAP/(R)-DMAPEN−Ru(II) system has been validated to deliver >99% ee for these substrate classes, exceeding the 82% ee performance of BINAP/DPEN−Ru(II) catalysts [1]. This is particularly relevant for intermediates destined for endothelin receptor antagonists and related cardiovascular therapeutics .

Dynamic Kinetic Resolution (DKR) of Racemic α-Substituted Ketones to Access Syn- or Anti-Configured Alcohols

Select [RuCl(p-cymene)((S)-tolbinap)]Cl for convergent synthesis of stereochemically dense alcohols via DKR. The TolBINAP/DMAPEN catalyst system uniquely enables the hydrogenation of racemic α-amidopropiophenones to yield syn-alcohols in >98% ee (syn:anti ≥96:4) and racemic benzoin methyl ether to yield anti-alcohols in 98% ee [2]. Neither BINAP nor XylBINAP catalysts offer equivalent DKR performance for these challenging substrates [3].

Asymmetric Hydrogenation of 4-Aryl Coumarins for Endothelin Receptor Antagonist Development

Specify [RuCl(p-cymene)((S)-tolbinap)]Cl for process development involving 4-aryl coumarin hydrogenation to chiral dihydrocoumarins. This transformation is a documented key step in endothelin receptor antagonist synthesis, and the TolBINAP variant is explicitly cited as the efficient catalyst for this application . Generic BINAP catalysts, while capable of hydrogenating coumarins, do not provide the same level of stereocontrol required for pharmaceutical-grade intermediate production [4].

Catalyst Screening and Ligand Optimization Studies Using a Commercially Validated TolBINAP Platform

Obtain [RuCl(p-cymene)((S)-tolbinap)]Cl as a benchmark reference standard when conducting comparative catalyst screening for asymmetric hydrogenation. As a product commercialized under technical license from Takasago International Corporation—the originator of BINAP catalysis technology—this compound provides a reproducible, well-characterized TolBINAP catalyst with documented physical specifications (optical rotation [α]²⁰D = −480° to −390°, c = 0.5 in CHCl₃) . This ensures experimental reproducibility across research sites and between academic and industrial laboratories .

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